molecular formula C27H23NO B4891813 N,N-dimethyl-3-(9-phenyl-9H-xanthen-9-yl)aniline

N,N-dimethyl-3-(9-phenyl-9H-xanthen-9-yl)aniline

Cat. No. B4891813
M. Wt: 377.5 g/mol
InChI Key: NGQSBTOZIWBFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-(9-phenyl-9H-xanthen-9-yl)aniline, commonly known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. DMXAA was first synthesized in the late 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications in cancer therapy.

Mechanism of Action

DMXAA works by activating the innate immune system, specifically by inducing the production of cytokines such as TNF-α and IFN-α. These cytokines then activate immune cells such as macrophages and natural killer cells, which in turn target and destroy cancer cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, a process known as angiogenesis, thereby starving the tumor of essential nutrients and oxygen.
Biochemical and Physiological Effects:
DMXAA has been found to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, DMXAA has been shown to induce fever, hypotension, and vascular leakage in preclinical models. These effects are thought to be related to the activation of the immune system and the release of cytokines such as TNF-α.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMXAA as a tool for cancer research is its ability to selectively target tumor cells while sparing normal cells. This makes it a promising candidate for use in cancer therapy. However, one of the limitations of DMXAA is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, DMXAA has been found to have variable efficacy in different tumor models, which may limit its usefulness in certain types of cancer.

Future Directions

There are several areas of future research that could be pursued to further investigate the potential of DMXAA as a cancer therapy. One area of interest is the development of more effective methods for delivering DMXAA to tumors, such as nanoparticles or liposomes. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, further studies are needed to investigate the potential of DMXAA in combination with other cancer therapies, such as chemotherapy or immunotherapy.

Synthesis Methods

DMXAA can be synthesized through a multi-step process that involves the reaction of 9-phenyl-9H-xanthene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylaniline in the presence of a base such as triethylamine to yield DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of preclinical models, including mouse and rat models of cancer. DMXAA has been found to induce tumor necrosis and inhibit tumor growth through the activation of the immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α).

properties

IUPAC Name

N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO/c1-28(2)22-14-10-13-21(19-22)27(20-11-4-3-5-12-20)23-15-6-8-17-25(23)29-26-18-9-7-16-24(26)27/h3-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQSBTOZIWBFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline

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